molecular formula C5H7N3O B13959364 4,6-Diaminopyridin-2-ol

4,6-Diaminopyridin-2-ol

Cat. No.: B13959364
M. Wt: 125.13 g/mol
InChI Key: CZJVKGYLLHCLIR-UHFFFAOYSA-N
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Description

4,6-Diaminopyridin-2-ol is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 4 and 6, and a hydroxyl group at position 2 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopyridin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution followed by reduction of the nitro group can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-Diaminopyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2,4,6-trione, while reduction of the amino groups can produce 4,6-diaminopyridine .

Scientific Research Applications

4,6-Diaminopyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6-Diaminopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with enzymes involved in DNA synthesis or repair, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diaminopyridin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4,6-diamino-1H-pyridin-2-one

InChI

InChI=1S/C5H7N3O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H5,6,7,8,9)

InChI Key

CZJVKGYLLHCLIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)N)N

Origin of Product

United States

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